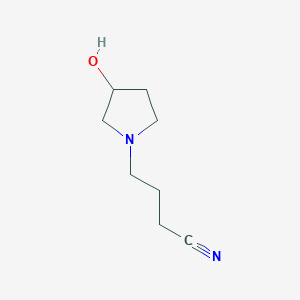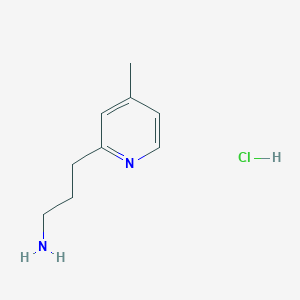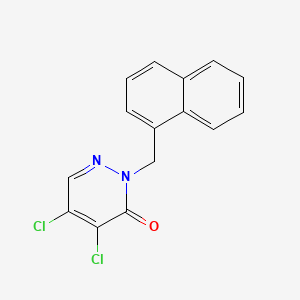
LY3020371
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “LY3020371” is a complex organic molecule featuring multiple functional groups, including amine, hydroxyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the Bicyclic Core: This can be achieved through cycloaddition reactions or intramolecular cyclization.
Introduction of Functional Groups: The amine, hydroxyl, and carboxylic acid groups can be introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO₄.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like LiAlH₄.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂.
Reduction: LiAlH₄, NaBH₄.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Biomolecular Interactions: Studied for interactions with proteins and nucleic acids.
Medicine
Drug Development: Potential candidate for drug development due to its unique structure and functional groups.
Therapeutic Applications: Investigated for therapeutic applications in treating diseases.
Industry
Materials Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1~{s},2~{r},3~{s},4~{s},5~{r},6~{r})-2-Azanyl-3-[[3,4-Dichlorophenyl]sulfanylmethyl]-4-Oxidanyl-Bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid
- (1~{s},2~{r},3~{s},4~{s},5~{r},6~{r})-2-Azanyl-3-[[3,4-Dimethylphenyl]sulfanylmethyl]-4-Oxidanyl-Bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid
Uniqueness
The presence of fluorine atoms in the compound enhances its chemical stability and bioavailability compared to similar compounds. The bicyclic structure provides rigidity, which can improve binding affinity to molecular targets.
Properties
Molecular Formula |
C15H15F2NO5S |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H15F2NO5S/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23)/t6-,9+,10+,11+,12-,15+/m1/s1 |
InChI Key |
PVCLSZDVATUGHR-XJDZXMJWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1SC[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)O)F)F |
Canonical SMILES |
C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-[(6-methylpyridin-3-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8734130.png)

